molecular formula C19H22N4O4S2 B12496375 ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate

ethyl 2-[({[4-ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B12496375
M. Wt: 434.5 g/mol
InChI Key: RKDANAXZEQIFQE-UHFFFAOYSA-N
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Description

ETHYL 2-(2-{[4-ETHYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE: is a complex organic compound with a unique structure that combines several functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-(2-{[4-ETHYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, each requiring specific reagents and conditions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions: ETHYL 2-(2-{[4-ETHYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: In biological research, the compound’s potential bioactivity makes it a candidate for drug discovery and development. It could be tested for various biological activities such as antimicrobial, anticancer, or anti-inflammatory properties .

Medicine: In medicine, derivatives of this compound might be developed into therapeutic agents. Its structural features could be optimized to enhance its efficacy and selectivity for specific biological targets .

Industry: In industry, the compound could be used in the development of new materials with specific properties, such as polymers, coatings, or catalysts .

Mechanism of Action

The mechanism of action of ETHYL 2-(2-{[4-ETHYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE depends on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: ETHYL 2-(2-{[4-ETHYL-5-(FURAN-2-YL)-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE stands out due to its combination of functional groups, which confer unique chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to drug development .

Properties

Molecular Formula

C19H22N4O4S2

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 2-[[2-[[4-ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C19H22N4O4S2/c1-5-23-16(13-8-7-9-27-13)21-22-19(23)28-10-14(24)20-17-15(18(25)26-6-2)11(3)12(4)29-17/h7-9H,5-6,10H2,1-4H3,(H,20,24)

InChI Key

RKDANAXZEQIFQE-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NC2=C(C(=C(S2)C)C)C(=O)OCC)C3=CC=CO3

Origin of Product

United States

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